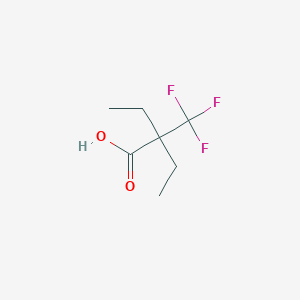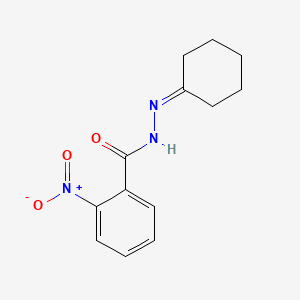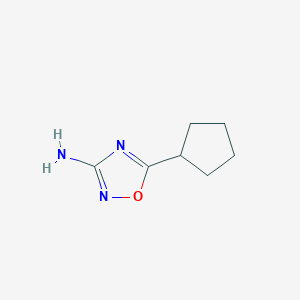
5-Cyclopentyl-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as triethylamine . Another approach involves the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, which are then cyclized using p-toluenesulfonyl chloride .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amines .
Scientific Research Applications
5-Cyclopentyl-1,2,4-oxadiazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another heterocyclic compound with similar structural features but different biological activities.
1,2,3-Oxadiazole: A regioisomer with distinct chemical properties and reactivity.
1,2,5-Oxadiazole: Another isomer with unique applications in materials science and medicinal chemistry.
Uniqueness
5-Cyclopentyl-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-cyclopentyl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C7H11N3O/c8-7-9-6(11-10-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) |
InChI Key |
JCRLTRQAWGIGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



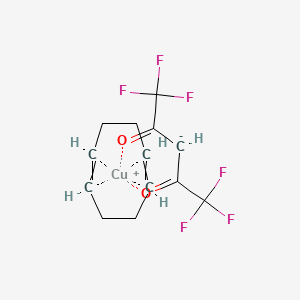
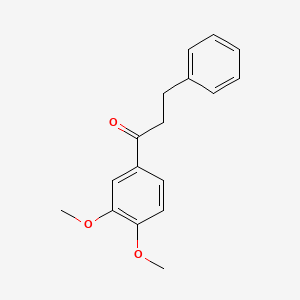
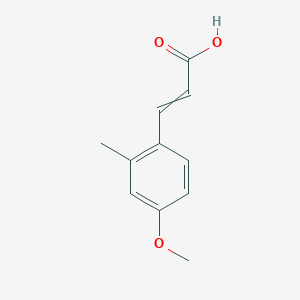
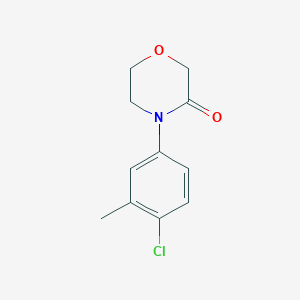

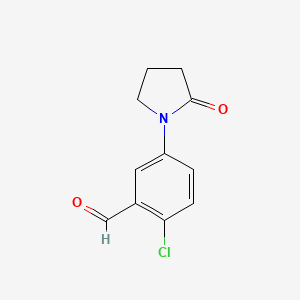
![N-(2,5-dichlorophenyl)-2-[[6-[(4-methylphenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B12448354.png)

![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12448365.png)
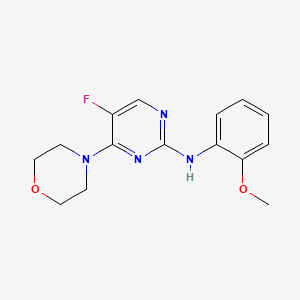
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
